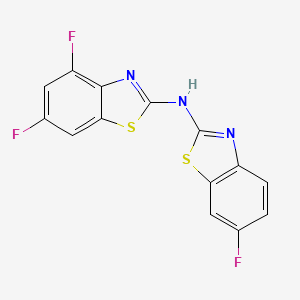

4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F3N3S2/c15-6-1-2-9-10(4-6)21-13(18-9)20-14-19-12-8(17)3-7(16)5-11(12)22-14/h1-5H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNMIIZJTKDZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F3N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,6-Difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

- Molecular Formula : C14H6F3N3S2

- Molecular Weight : 337.34 g/mol

- CAS Number : 862976-45-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4,6-difluorobenzothiazole and other reagents under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing various aldehydes to form Schiff bases.

- Coupling Agents : Employing agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating the p53 pathway, which is crucial for regulating the cell cycle and apoptosis. The compound's ability to inhibit tumor growth has been documented in several studies.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. In vitro studies have reported its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Serratia marcescens

- Fungal strains : Aspergillus niger and Rhizopus species

The Minimum Inhibitory Concentration (MIC) values indicate that it rivals standard antibiotics like ciprofloxacin and ketoconazole in efficacy.

The biological activity of 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is attributed to its interaction with specific molecular targets:

- Protein Binding : The compound binds to various proteins and enzymes, altering their activity.

- Cellular Pathways : It influences signaling pathways involved in apoptosis and cell proliferation.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of human cancer cell lines. The results showed a dose-dependent response with significant apoptosis induction observed at higher concentrations.

Study 2: Antimicrobial Screening

Another research effort focused on the antimicrobial properties of derivatives of this compound. The study highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting potential applications in treating infections where conventional antibiotics fail.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

| Molecular Formula | C14H6F3N3S2 |

| Molecular Weight | 337.34 g/mol |

| CAS Number | 862976-45-2 |

| Anticancer Activity | Apoptosis induction |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity : Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays revealed IC50 values for different cell lines:

These results suggest that the compound may induce apoptosis through mechanisms involving the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) MCF-7 5.26 HT-29 6.48 A549 7.12 - Mechanism of Action : The mechanism involves interaction with specific molecular targets leading to alterations in cellular pathways. For instance, it has been shown to activate the p53 pathway, crucial for regulating the cell cycle and apoptosis.

-

Antimicrobial Activity : Beyond its anticancer properties, this compound also exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined as follows:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Materials Science

- Fluorescent Probes : The compound has shown potential as a fluorescent probe for imaging biological molecules and cells due to its unique structural characteristics that enhance fluorescence.

- Building Blocks for Synthesis : It serves as a versatile building block in synthetic chemistry for the development of more complex molecules and materials with specific properties such as enhanced stability or improved fluorescence.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Breast Cancer Model : In xenograft models using MCF-7 cells implanted in mice, treatment with this compound resulted in significant tumor volume reduction compared to control groups.

- Infection Model : In experimental infection models with E. coli-induced sepsis in mice, administration of the compound improved survival rates and reduced bacterial loads significantly.

Q & A

What are the optimal synthetic routes and purification strategies for 4,6-difluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine?

Level: Basic

Answer:

The synthesis typically involves condensation reactions between fluorinated benzothiazole precursors. Key steps include:

- Reflux conditions : Use methanol or ethanol as solvents under reflux (2–5 hours) to promote cyclization and amine coupling .

- Monitoring : Track reaction progress via TLC (Rf values ~0.56–0.74 in acetonitrile/methanol 1:1) .

- Purification : Precipitate crude product in ice water, followed by recrystallization from ethyl acetate/ethanol (1:1 v/v) to achieve >95% purity .

Data Table :

| Step | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Condensation | Methanol | 2 | 47–56 | 85–90 |

| Recrystallization | Ethyl acetate/ethanol | – | – | 95–98 |

How can spectroscopic and crystallographic data resolve structural ambiguities in fluorinated benzothiazoles?

Level: Advanced

Answer:

Combined techniques are critical:

- 1H NMR : Aromatic protons appear at δ 6.66–7.72 ppm, with NH signals at δ 9.98–10.79 ppm . Fluorine atoms induce deshielding, splitting peaks into distinct multiplets.

- X-ray crystallography : Use SHELXL for refinement to resolve dihedral angles (e.g., 19.86°–22.32° between benzothiazole and aryl rings) and hydrogen-bonding networks (e.g., N–H···N, C–H···F) . Twin correction (BASF = 0.5) may be required for twinned crystals .

Data Table :

| Parameter | Value | Technique |

|---|---|---|

| Dihedral angle | 19.86° | X-ray |

| NH shift (δ) | 9.98 ppm | 1H NMR |

| C–F bond length | 1.34 Å | Crystallography |

What challenges arise in crystallographic refinement of fluorinated benzothiazoles, and how are they addressed?

Level: Advanced

Answer:

Challenges include:

- Disorder : Fluorine atoms and aromatic rings may exhibit positional disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize refinement .

- Twinning : Use twin laws (e.g., 101 0-10 00-1) and the BASF parameter to model twinned datasets .

- Hydrogen bonding : Intermolecular interactions (e.g., N2A–H1NA···N1A) stabilize crystal packing but require high-resolution data (<1.0 Å) for accurate modeling .

How do fluorination patterns influence the biological activity of benzothiazole derivatives?

Level: Advanced

Answer:

Fluorine atoms enhance metabolic stability and binding affinity:

- Enzyme inhibition : 6-Fluoro substitution in benzothiazoles increases inhibitory potency against targets like N-acylethanolamine acid amidase (IC50 < 100 nM) by optimizing hydrophobic interactions .

- SAR studies : Compare analogs (e.g., 6-chloro vs. 6-fluoro) via in vitro assays. Fluorine’s electronegativity improves π-stacking in active sites .

What methodologies validate the purity and stability of fluorinated benzothiazoles under experimental conditions?

Level: Basic

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

- Stability testing : Store compounds at −20°C in desiccated conditions; monitor decomposition via FTIR (loss of C=S stretch at 1310 cm⁻¹) .

- Mass spectrometry : Confirm molecular ions via FABMS (e.g., m/z 355 [M+1]⁺) .

How are computational methods integrated with experimental data to predict benzothiazole reactivity?

Level: Advanced

Answer:

- DFT calculations : Model fluorine’s impact on HOMO/LUMO gaps (e.g., ΔE ~4.5 eV) to predict electrophilic substitution sites .

- Docking studies : Use AutoDock Vina to simulate binding poses in enzyme active sites (e.g., HIV-1 protease) . Validate with crystallographic data (RMSD < 1.5 Å) .

How do intermolecular interactions in the solid state affect the solubility and formulation of benzothiazole derivatives?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.